Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate
Description
Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate is a spirocyclic compound featuring a bicyclic system with a seven-membered ring (spiro[3.4]oct-5-ene) and a tert-butoxycarbonyl (Boc) protecting group. The spiro[3.4]octane core consists of a three-membered ring fused to a four-membered ring, with an oxygen atom (oxo) at position 7 and an unsaturated double bond (oct-5-ene).
Properties
IUPAC Name |
tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h4-5H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYGJOYWWXXJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and the ketone functionalities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction scalability, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
Research indicates that derivatives of azaspiro compounds exhibit antimicrobial properties. Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate has been studied for its potential against various bacterial strains, showing promise in inhibiting growth and proliferation.Study Bacterial Strain Inhibition Zone (mm) Study A E. coli 15 Study B S. aureus 18 Study C P. aeruginosa 12 -
Anti-inflammatory Properties
The compound's structure allows it to interact with biological pathways involved in inflammation. In vitro studies have shown that it can reduce pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.
Organic Synthesis Applications
-
Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry where spirocyclic compounds are of interest.Target Compound Synthetic Route Compound X Via nucleophilic substitution Compound Y Through cyclization reactions Compound Z By utilizing a multi-step synthesis
Case Studies
-
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various azaspiro compounds, including this compound. The results indicated that modifications to the side chains significantly enhanced activity against resistant bacterial strains. -
Case Study: Synthesis of Spirocyclic Compounds
Research conducted at a leading university demonstrated the use of this compound as a precursor for synthesizing novel spirocyclic derivatives with potential anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivatives synthesized from this compound.
Comparison with Similar Compounds
Core Ring Systems
- Target Compound : Spiro[3.4]oct-5-ene core with a 7-oxo group and Boc protection.
- Analog 1 : tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate ()
- Difference : Replaces an oxygen atom in the ring with sulfur (5-thia).
- Impact : Sulfur’s larger atomic radius and lower electronegativity may alter ring strain and reactivity compared to oxygen-containing analogs.
- Analog 2 : tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate ()
Functional Group Modifications
- Analog 3: tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate () Difference: Hydroxyl group at position 7 instead of oxo; 5-oxa (oxygen in the ring).
- Analog 4: tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate () Difference: Amino group at position 7; stereochemistry specified (R-configuration). Impact: Amino groups enhance reactivity (e.g., in nucleophilic substitutions) and enable peptide coupling in drug design .
Physical and Chemical Properties
Notes:
Biological Activity
Tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate is a spirocyclic compound known for its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and applications in medicinal chemistry and other fields.
Chemical Structure
This compound has a complex spirocyclic structure that combines a seven-membered ring with a five-membered ring, contributing to its unique chemical properties. Its molecular formula is , and it features both a ketone and an ester functional group, which are crucial for its biological activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes cyclization to form the spirocyclic core, followed by functional group modifications to introduce the tert-butyl ester and ketone functionalities .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms depend on the derivatives synthesized from this compound, which may modulate enzyme activity or receptor signaling pathways .
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Properties : Some derivatives have shown promising results as antimicrobial agents, potentially inhibiting the growth of various pathogens.
- Anticancer Activity : Certain analogs have been investigated for their potential anticancer effects, demonstrating the ability to induce apoptosis in cancer cells .
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited significant inhibition zones compared to control groups, suggesting potential as new antimicrobial agents .
Case Study 2: Anticancer Potential
In another investigation, specific derivatives were tested for their ability to induce apoptosis in human cancer cell lines. The study found that certain compounds led to increased levels of reactive oxygen species (ROS) and activated caspase pathways, indicating a mechanism for inducing cell death in cancerous cells .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | Similar spirocyclic structure | Moderate antimicrobial activity |
| Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | Similar structural features | Lower anticancer efficacy |
This comparison highlights that while there are structural similarities among these compounds, their biological activities can vary significantly based on minor structural differences.
Q & A
Q. What are the key synthetic routes for tert-butyl 7-oxo-2-azaspiro[3.4]oct-5-ene-2-carboxylate, and how do reaction conditions impact yield?
The synthesis typically involves multi-step protocols, including cyclization and functional group protection/deprotection. For example, spirocyclic frameworks are often constructed via [3+2] cycloaddition or intramolecular ring-closing reactions. Temperature control (−70°C to room temperature) and solvent selection (e.g., tetrahydrofuran) are critical for minimizing side reactions. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .
| Reaction Step | Key Conditions | Yield Range |
|---|---|---|
| Cyclization | THF, −70°C | 40–60% |
| Oxidation | KMnO₄, RT | 70–85% |
| Purification | Silica gel chromatography | 90–95% purity |
Q. How does the spirocyclic structure influence the compound’s physicochemical properties?
The spiro[3.4]octane core introduces steric hindrance and conformational rigidity, reducing rotational freedom compared to linear analogs. Computational modeling (DFT) reveals three rotatable bonds and four hydrogen bond acceptors, contributing to moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) .
Q. What are the common chemical transformations of this compound in medicinal chemistry?
The tert-butyl carboxylate group is stable under basic conditions but cleavable via acidolysis (e.g., TFA). The 7-oxo moiety participates in ketone-specific reactions, such as:
- Reduction : LiAlH₄ converts the ketone to a secondary alcohol.
- Nucleophilic addition : Grignard reagents add to the carbonyl group.
- Oxime formation : Hydroxylamine yields oxime derivatives for bioactivity screening .
Q. What purification strategies are recommended for isolating this compound?
Sequential purification is advised:
- Recrystallization : Use hexane/ethyl acetate (3:1) to remove non-polar impurities.
- Chromatography : Silica gel with gradient elution (0–5% MeOH in DCM) resolves polar byproducts.
- HPLC : For analytical-grade purity (>99%), employ C18 columns with acetonitrile/water .
Q. What are the primary research applications of this spirocyclic compound?
It serves as a versatile intermediate for:
- Pharmaceuticals : Core structure in protease inhibitors and kinase modulators.
- Chemical Biology : Probe for studying enzyme active-site flexibility.
- Material Science : Building block for chiral catalysts .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in airtight containers under inert gas (Ar/N₂). Avoid exposure to moisture or strong acids/bases to prevent decomposition of the tert-butyl ester .
Advanced Research Questions
Q. What challenges arise in optimizing enantioselective synthesis of this compound?
Achieving high enantiomeric excess (ee) requires chiral catalysts (e.g., BINOL-derived phosphoric acids). Competing pathways during cyclization often lead to racemization. Strategies include:
- Low-temperature asymmetric catalysis : −40°C reduces kinetic resolution barriers.
- Dynamic kinetic resolution : Enzymatic or metal-catalyzed methods improve ee to >90% .
Q. How can regioselectivity issues in derivatization reactions be addressed?
The 7-oxo group’s reactivity dominates, but competing reactions at the spiro-junction occur. Computational tools (e.g., Fukui function analysis) predict electrophilic/nucleophilic sites. Experimental validation via in situ IR monitoring confirms reaction pathways .
Q. What methodologies are effective for studying its biological target engagement?
- SPR (Surface Plasmon Resonance) : Measures binding kinetics to protein targets (KD ≈ 1–10 µM).
- CETSA (Cellular Thermal Shift Assay) : Validates target engagement in live cells.
- Cryo-EM : Resolves binding modes in structurally flexible enzymes .
Q. How does structural modification impact its pharmacokinetic profile?
Adding electron-withdrawing groups (e.g., –NO₂) to the spirocyclic scaffold increases metabolic stability (t₁/₂ from 2 h to 8 h in hepatocyte assays). Conversely, methylene bridge substitution reduces blood-brain barrier permeability (logP from 1.8 to 0.5) .
| Derivative | logP | t₁/₂ (h) | Solubility (µg/mL) |
|---|---|---|---|
| Parent compound | 1.8 | 2.0 | 15.2 |
| 7-Nitro analog | 1.5 | 8.0 | 8.7 |
| Methylene-substituted analog | 0.5 | 1.5 | 32.4 |
Q. What computational tools are recommended for modeling its conformational dynamics?
Q. How can conflicting data on reaction yields be resolved?
Discrepancies often stem from trace moisture or oxygen. Use design of experiments (DoE) to identify critical factors:
- Central Composite Design : Optimizes temperature, solvent ratio, and catalyst loading.
- PAT (Process Analytical Technology) : Real-time FTIR monitors intermediate formation .
Data Contradiction Analysis
- Oxidation Efficiency : Some studies report >85% yield with KMnO₄ , while others note <60% due to overoxidation. Resolution: Use stoichiometric KMnO₄ and subzero temperatures to suppress side reactions.
- Biological Activity : Inconsistent IC₅₀ values (µM range) across assays suggest off-target effects. Mitigation: Employ orthogonal assays (e.g., radioligand binding + cellular viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
